molecular formula C25H33NO B1265800 [1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)- CAS No. 57125-50-5

[1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)-

Cat. No. B1265800
CAS RN: 57125-50-5
M. Wt: 363.5 g/mol
InChI Key: WYSZDBDWXPAHDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, including the use of Friedel-Crafts alkylation in supercritical carbon dioxide for increased efficiency and environmental friendliness. For instance, certain dodecyloxy-biphenyl derivatives have been synthesized to improve the rate of organic reactions, highlighting the versatility of these compounds in facilitating chemical transformations (Komoto & Kobayashi, 2002).

Molecular Structure Analysis

The molecular structure of “[1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)-” and similar compounds has been extensively analyzed through spectroscopic methods. Vibrational infrared and Raman spectroscopy have been used to identify structural changes during phase transitions, offering insights into the conformational dynamics of the dodecyloxy residue and biphenyl backbone (Galbiati & Zerbi, 1987).

Chemical Reactions and Properties

Research has shown that certain biphenyl carbonitriles can act as precursors to more complex molecules, with potential antioxidant properties and applications in creating functionalized tetrazoles. This highlights the chemical reactivity and versatility of biphenyl carbonitriles in synthesizing biologically active compounds (Savegnago et al., 2016).

Physical Properties Analysis

The physical properties of “[1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)-” derivatives, such as solubility, phase behavior, and thermal stability, have been studied. These properties are influenced by the structural characteristics of the compound, including the length of the dodecyloxy chain and the presence of functional groups (Percec et al., 1992).

Scientific Research Applications

Self-Assembly in Organic Structures

4'-(n-dodecyloxy)-1,1'-biphenyl-4-carbonyl Ala-Ala dipeptides derived from this compound can self-assemble into tubular structures in water and dimethyl sulfoxide mixtures. These structures are coiled nanoribbons whose handedness is determined by the chirality of alanine, indicating the potential of this compound in nanotechnology and materials science for creating complex organic structures (Zhang et al., 2017).

Catalysis in Organic Reactions

1-Dodecyloxy-4-perfluoroalkylbenzenes, related to the compound of interest, have been found to enhance the rate of organic reactions like aldol-type reactions and Friedel-Crafts alkylation in supercritical carbon dioxide. This indicates their potential role as surfactants in facilitating organic reactions, which can be crucial in pharmaceutical manufacturing and organic chemistry (Komoto & Kobayashi, 2002).

Liquid Crystal and Optoelectronic Applications

The compound's derivatives have been studied in liquid crystalline mixtures, with observations on phase transitions and molecular polarizability. This research provides insights into the potential applications of these materials in display technologies and other optoelectronic devices (Shahina et al., 2016).

Mechanical Characterization

Carbon nanomembranes (CNMs) created from self-assembled monolayers (SAMs) of biphenyl-based molecules, including derivatives of the compound of interest, have been mechanically characterized. This research is crucial for understanding the mechanical properties of CNMs, which have applications in nanotechnology and materials science (Zhang, Beyer, & Gölzhäuser, 2011).

Intelligent Materials Creation

Studies have shown the potential of these compounds in creating intelligent materials like thermoreversible materials based on epoxy matrices modified with liquid crystal for optoelectronic applications. This research opens pathways for the development of smart materials that respond to environmental changes (Tercjak, Serrano, & Mondragon, 2006).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, using appropriate personal protective equipment. If inhaled or contacted with skin or eyes, medical attention should be sought .

properties

IUPAC Name

4-(4-dodecoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO/c1-2-3-4-5-6-7-8-9-10-11-20-27-25-18-16-24(17-19-25)23-14-12-22(21-26)13-15-23/h12-19H,2-11,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSZDBDWXPAHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2069159
Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)-
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Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)-

CAS RN

57125-50-5
Record name 4′-(Dodecyloxy)[1,1′-biphenyl]-4-carbonitrile
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Record name (1,1'-Biphenyl)-4-carbonitrile, 4'-(dodecyloxy)-
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Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)-
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Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)-
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Record name 4'-(dodecyloxy)[1,1'-biphenyl]-4-carbonitrile
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